molecular formula C15H20N2O5 B14457222 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide CAS No. 73448-94-9

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide

Cat. No.: B14457222
CAS No.: 73448-94-9
M. Wt: 308.33 g/mol
InChI Key: RVYZECQILRNFNS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is known for its unique structure, which includes a benzamide core substituted with three methoxy groups and a piperidinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Potential use in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is unique due to the presence of both the trimethoxyphenyl group and the piperidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

73448-94-9

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide

InChI

InChI=1S/C15H20N2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)17-10-4-5-13(18)16-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

RVYZECQILRNFNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC(=O)NC2

Origin of Product

United States

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